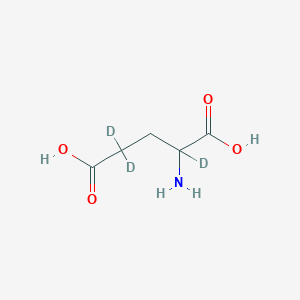

DL-Glutamic-2,4,4-D3 acid

Descripción general

Descripción

DL-Glutamic-2,4,4-D3 acid: is a deuterated form of glutamic acid, where the hydrogen atoms at positions 2, 4, and 4 are replaced with deuterium. This compound is used primarily in research settings, particularly in studies involving metabolic pathways and isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of DL-Glutamic-2,4,4-D3 acid typically involves the incorporation of deuterium into the glutamic acid molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and high-yield deuteration. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: DL-Glutamic-2,4,4-D3 acid can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto acids.

Reduction: It can be reduced to form corresponding amino alcohols.

Substitution: It can participate in substitution reactions where the amino group is replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.

Major Products:

Oxidation: Formation of 2-oxoglutaric acid.

Reduction: Formation of 2-amino-4-hydroxybutyric acid.

Substitution: Formation of N-acyl derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Quantification Standard: DL-Glutamic-2,4,4-D3 acid serves as a standard for quantifying glutamic acid and glutamine using chromatographic methods .

- Pharmacokinetic and Metabolic Studies: Deuteration can affect the pharmacokinetic and metabolic profiles of drugs, making this compound useful in studying these processes .

- Isotopic Tracers: Stable isotopes of hydrogen, such as deuterium, are incorporated into drug molecules as tracers for quantitation during drug development .

Usage and Handling

When working with this compound, it is important to consider the following :

- Solubility: Select the appropriate solvent based on the product's solubility in different solvents.

- Storage: Store solutions in separate packages to avoid product failure from repeated freezing and thawing. Use within 6 months when stored at -80°C, or within 1 month when stored at -20°C.

- Solubility Enhancement: Heat the tube to 37°C and oscillate in an ultrasonic bath to increase solubility.

Role of Glutamic Acid

Glutamic acid, the non-deuterated form, along with glutamine, constitutes a significant portion of free amino acids in blood plasma and body proteins . It plays several critical roles :

- Maintains pH balance in the blood.

- Binds excess ammonia, converting it into glutamine.

- Transports ammonia to detoxification sites.

- Serves as a reserve of amino groups.

- Acts as an excitatory neurotransmitter and agonist of glutamate receptors.

- Precursor of gamma-aminobutyric acid (GABA).

- Exhibits immunomodulatory effects and influences metabolic processes.

Formulations

This compound can be used in in vivo formulations, and it is crucial to follow specific steps to prepare clear solutions :

- Dissolve the drug in DMSO.

- Add PEG300, mix, and clarify.

- Add Tween 80, mix, and clarify.

- Add ddH2O, mix, and clarify.

Alternatively, a formulation can be prepared using corn oil :

- Dissolve the drug in DMSO.

- Add corn oil, mix, and clarify.

Mecanismo De Acción

The mechanism of action of DL-Glutamic-2,4,4-D3 acid involves its incorporation into metabolic pathways where it mimics the behavior of non-deuterated glutamic acid. It interacts with glutamate receptors and transporters, influencing neurotransmission and metabolic processes. The presence of deuterium can alter reaction kinetics and provide insights into reaction mechanisms.

Comparación Con Compuestos Similares

L-Glutamic-2,4,4-D3 acid: The L-isomer of the compound, which has similar applications but different stereochemistry.

DL-Glutamic acid: The non-deuterated form, commonly found in biological systems.

L-Glutamic acid: The L-isomer of the non-deuterated form, essential in protein synthesis and neurotransmission.

Uniqueness: DL-Glutamic-2,4,4-D3 acid is unique due to its deuterium content, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways with high precision.

Propiedades

IUPAC Name |

2-amino-2,4,4-trideuteriopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-UHVFUKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC([2H])(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.